5-Bromoquinolin-7-ol

Antifungal Structure-Activity Relationship Quinoline

Secure 5-Bromoquinolin-7-ol (CAS 1261687-67-5) for precise research. This specific 5-bromo-7-hydroxy regioisomer is non-substitutable: its unique electronic and steric profile dictates metal chelation and target engagement critical to antifungal and anticancer SAR studies. It also serves as a strategic removable blocking group for regioselective quinoline synthesis. Procure only this defined scaffold to ensure experimental consistency, reproducibility, and valid mechanism-of-action readouts in your discovery programs.

Molecular Formula C9H6BrNO
Molecular Weight 224.05
CAS No. 1261687-67-5
Cat. No. B3094999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinolin-7-ol
CAS1261687-67-5
Molecular FormulaC9H6BrNO
Molecular Weight224.05
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2Br)O)N=C1
InChIInChI=1S/C9H6BrNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H
InChIKeyNKONTWGNWWBPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinolin-7-ol (CAS 1261687-67-5) for Procurement: A Regiospecific Quinoline Scaffold for Targeted Synthesis and Biological Evaluation


5-Bromoquinolin-7-ol (CAS 1261687-67-5) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine atom at the 5-position and a hydroxyl group at the 7-position of the quinoline core (C9H6BrNO, MW: 224.05) . This specific regioisomer serves as a versatile small molecule scaffold for the synthesis of pharmaceuticals, particularly in the development of antimalarial and anticancer agents, and is employed as a key intermediate in the construction of complex heterocyclic systems [1]. The compound is commercially available with a typical purity of ≥97% from reputable vendors, ensuring reliable sourcing for research and development purposes .

Why 5-Bromoquinolin-7-ol Cannot Be Replaced by Generic Quinoline Analogs: Regiochemical and Halogen-Dependent Activity


Substitution of 5-Bromoquinolin-7-ol with other halogenated or regioisomeric quinoline analogs is not permissible due to fundamental differences in both chemical reactivity and biological activity dictated by the precise position of the bromine and hydroxyl groups [1]. The specific 5-bromo-7-hydroxy substitution pattern confers a distinct electronic environment and steric profile that directly influences metal chelation, molecular target engagement, and overall pharmacological behavior [2]. Evidence from comparative studies on halogenated 8-hydroxyquinolines demonstrates that even minor variations, such as replacing 5- and 7-bromo substituents with chloro or iodo groups, do not improve antifungal potency and can alter mechanisms of action [3]. Therefore, the use of the precise regioisomer is critical for maintaining experimental consistency, reproducibility, and achieving the intended research outcomes.

Quantitative Differentiation of 5-Bromoquinolin-7-ol: Comparative Data for Informed Procurement


Regioisomeric Identity Determines Antifungal Potency and Mechanism: Comparative MIC Data

In a structure-activity relationship analysis, the antifungal activity of the 5,7-dibromo-8-hydroxyquinoline analog (bromoquinol) was compared against a panel of related quinoline derivatives against A. fumigatus [1]. The specific halogenation pattern is critical: replacement of the 5- and 7-bromo substituents with chloro or iodo groups did not improve activity (MIC remained 1 μM for bromoquinol, 5,7-dichloro-8-hydroxyquinoline, and clioquinol), whereas complete removal of halogenation (8-hydroxyquinoline) drastically reduced activity (MIC = 32 μM) [2]. This demonstrates that the presence and nature of the halogen substituents are essential for high potency.

Antifungal Structure-Activity Relationship Quinoline

Divergent Metal-Dependent Activity: Iron and Copper Modulation Differentiates Bromoquinol from Unsubstituted 8-Hydroxyquinoline

The antifungal mechanism of bromoquinol (5,7-dibromo-8-hydroxyquinoline) is fundamentally distinct from that of unsubstituted 8-hydroxyquinoline, as revealed by differential modulation of activity by metal ions [1]. While both compounds lose activity in the presence of 64 μM iron (MIC >32 μM for both), their response to 3 μM copper is opposite: bromoquinol's activity is strongly antagonized (MIC increases from 1 μM to 32 μM), whereas the activity of 8-hydroxyquinoline is dramatically potentiated (MIC decreases from 32 μM to 2 μM) [2]. This divergence confirms distinct modes of action and target engagement.

Antifungal Metal Chelation Mechanism of Action

5-Bromo Regioisomer as a Strategic Synthetic Intermediate: Blocking Group Utility in Skraup Reactions

In the synthesis of 5-hydroxyquinolines via the Skraup reaction, a bromo substituent at the 5-position serves as an excellent blocking group due to its stability during the harsh reaction conditions and its facile removal thereafter [1]. This allows for the preparation of specific regioisomers that would otherwise be difficult to access. This contrasts with other potential blocking groups or direct synthetic approaches that may suffer from lower regioselectivity or require less robust protecting groups.

Synthetic Chemistry Regioselectivity Quinoline Synthesis

Optimal Application Scenarios for 5-Bromoquinolin-7-ol Based on Evidenced Differentiation


As a Precise Scaffold for Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

Researchers investigating novel antifungal agents should procure 5-Bromoquinolin-7-ol as a core scaffold for SAR studies focused on the 5-bromo-7-hydroxyquinoline pharmacophore. The comparative evidence in Section 3 establishes that halogenation pattern is critical for both potency and mechanism of action [1]. Using this specific regioisomer ensures that any observed biological activity can be directly attributed to this substitution pattern, facilitating the rational design of more potent and selective analogs.

As a Key Intermediate for the Regioselective Synthesis of 5-Substituted Quinoline Derivatives

Synthetic chemists requiring regioselective access to 5-functionalized quinoline derivatives should utilize 5-Bromoquinolin-7-ol. As detailed in Section 3, the 5-bromo group acts as a stable and readily removable blocking group in Skraup reactions, providing a strategic advantage over other synthetic routes [2]. This application is directly supported by the established utility of bromo substituents in controlling regiochemistry during quinoline synthesis.

In Studies Investigating Metal-Dependent Biological Mechanisms, Specifically Iron and Copper Homeostasis

Investigators studying the role of metal chelation in antimicrobial or anticancer mechanisms should employ 5-Bromoquinolin-7-ol or its derivatives. The data in Section 3 demonstrates that halogenated quinolines exhibit a distinct, copper-antagonized activity profile compared to non-halogenated analogs [3]. This makes the compound a valuable tool for probing metal-dependent pathways, where its activity modulation by iron and copper provides a clear readout of target engagement and mechanism.

Technical Documentation Hub

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